Norethisterone enanthate

Descripción

structure in Negwer, 5th ed, #5612

Structure

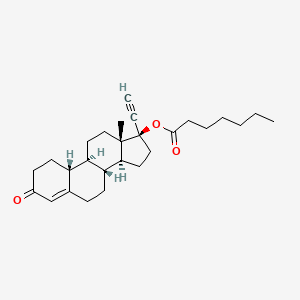

2D Structure

3D Structure

Propiedades

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O3/c1-4-6-7-8-9-25(29)30-27(5-2)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)3/h2,18,21-24H,4,6-17H2,1,3H3/t21-,22+,23+,24-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTGJECXMIKIET-WOSSHHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048664 | |

| Record name | Noristerat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3836-23-5 | |

| Record name | Norethisterone enanthate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3836-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norethindrone enanthate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003836235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norethindrone enanthate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14678 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norethisterone enanthate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Noristerat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norethisterone enantate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORETHINDRONE ENANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY3S2K0J0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Norethisterone Enanthate: A Technical Guide to Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norethisterone enanthate (NETE) is a long-acting, injectable progestin and a critical active pharmaceutical ingredient (API) in contraception and hormone therapy. Its efficacy and extended-release profile are intrinsically linked to its physicochemical characteristics, particularly its high lipophilicity and poor aqueous solubility. This technical guide provides an in-depth analysis of the core physicochemical properties and solubility profile of this compound, supported by detailed experimental protocols for their determination. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Core Physicochemical Properties

This compound is a synthetic estrane (B1239764) steroid and the C17β enanthate ester of norethisterone.[1] It presents as a white to off-white or creamy white crystalline powder.[2][3][4] A comprehensive summary of its fundamental physicochemical properties is presented in Table 1.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | [5] |

| CAS Number | 3836-23-5 | [2][6] |

| Molecular Formula | C₂₇H₃₈O₃ | [3][5][6][7] |

| Molecular Weight | 410.6 g/mol | [5][7] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Range | 68-71 °C | [6] |

| XLogP3 (logP) | 6.0 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Rotatable Bond Count | 8 | [7] |

| Specific Optical Rotation | -10.0° to -15.0° (in dichloromethane) | [3] |

Solubility Profile

The solubility of an API is a critical factor influencing its formulation, dissolution, and bioavailability. As a steroid ester, this compound is characterized by its lipophilicity, leading to poor solubility in aqueous media and high solubility in organic solvents. This property is fundamental to its use in long-acting oily depot injections.[8][9]

Table 2: Solubility Data for this compound

| Solvent | Qualitative Solubility | Quantitative Solubility (at RT) | Source(s) |

| Water | Practically insoluble / Poorly soluble | - | [2][3][4] |

| Ethanol | Freely soluble / Readily dissolves | 82 mg/mL | [2][3][4][10] |

| Methanol | Freely soluble | - | [3][4] |

| Acetone | Freely soluble | - | [3][4] |

| Dimethyl Sulfoxide (DMSO) | Readily dissolves | 82 mg/mL | [2][10] |

| Dioxane | Freely soluble | - | [4] |

| Ether | Freely soluble | - | [4] |

| Light Petroleum | Slightly soluble | - | [4] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and formulation development.[11][12] The following sections detail standard methodologies for characterizing key properties of this compound.

Determination of Melting Range (Capillary Method)

This protocol is based on the United States Pharmacopeia (USP) General Chapter <741>.[2][5][13] The melting range of a solid is the temperature range over which it transitions from a solid to a liquid. For a pure crystalline solid, this range is typically narrow.[14][15]

Apparatus:

-

Melting point apparatus (e.g., heated metal block or oil bath).[15]

-

Glass capillary tubes (0.8–1.2 mm internal diameter).[13]

-

Accurate thermometer, calibrated with USP Melting Point Reference Standards.[2]

Procedure:

-

Sample Preparation: Finely powder the dry this compound sample.

-

Capillary Loading: Charge the capillary tube with the powdered sample to form a tightly packed column of 2.5–3.5 mm in height.[13]

-

Heating: Place the capillary in the melting point apparatus. Heat the apparatus until the temperature is approximately 10°C below the expected melting point.

-

Measurement: Reduce the heating rate to approximately 1°C per minute.[13]

-

Record: Record the temperature at which the substance is first observed to collapse or form a visible liquid (onset) and the temperature at which it is completely melted (clear point). This range is the melting range.[13]

References

- 1. enfo.hu [enfo.hu]

- 2. uspbpep.com [uspbpep.com]

- 3. oecd.org [oecd.org]

- 4. enamine.net [enamine.net]

- 5. â©741⪠Melting Range or Temperature [doi.usp.org]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. bioassaysys.com [bioassaysys.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. THERMOGRAVIMETRY ANALYSIS [TGA] AS PER PCI[M.PHARM] | PPTX [slideshare.net]

- 10. drugfuture.com [drugfuture.com]

- 11. acri.gov.tw [acri.gov.tw]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. thinksrs.com [thinksrs.com]

- 14. chm.uri.edu [chm.uri.edu]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

In Vitro Metabolism and Degradation Pathways of Norethisterone Enanthate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norethisterone enanthate (NETE) is a long-acting injectable progestin contraceptive. Its efficacy and safety are intrinsically linked to its metabolic fate and stability. This technical guide provides an in-depth overview of the in vitro metabolism and degradation pathways of NETE, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved processes. This information is critical for researchers and professionals involved in the development of steroid-based therapeutics and drug metabolism studies.

In Vitro Metabolism of this compound

The in vitro metabolism of this compound primarily involves a two-step process: hydrolysis of the enanthate ester to the active compound, norethisterone (NET), followed by the metabolic transformation of NET.

Hydrolysis of this compound

NETE is a prodrug that requires enzymatic hydrolysis to release the pharmacologically active norethisterone. This conversion is a critical first step in its metabolic pathway.

Experimental Protocol: In Vitro Hydrolysis Assay

A typical in vitro hydrolysis study involves incubating NETE with a biological matrix containing esterases, such as liver microsomes or plasma.

-

Materials:

-

This compound (NETE)

-

Human liver microsomes (or other tissue preparations)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (if studying subsequent metabolism)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

-

-

Procedure:

-

Pre-warm a suspension of human liver microsomes in phosphate buffer at 37°C.

-

Initiate the reaction by adding a solution of NETE (typically in a small volume of organic solvent like ethanol (B145695) or DMSO).

-

Incubate the mixture at 37°C with gentle agitation.

-

At various time points, withdraw aliquots of the incubation mixture.

-

Terminate the enzymatic reaction by adding a quenching solvent, such as ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentrations of NETE and the formed norethisterone (NET) using a validated analytical method like LC-MS/MS.

-

Quantitative Data: Hydrolysis Kinetics

While specific kinetic parameters for the in vitro hydrolysis of NETE are not extensively reported in publicly available literature, studies on similar steroid esters indicate that this is a rapid and efficient process catalyzed by carboxylesterases present in the liver and blood. The rate of hydrolysis can be determined by monitoring the disappearance of the parent drug (NETE) and the appearance of the product (NET) over time.

Table 1: In Vitro Hydrolysis of this compound

| Parameter | Value | Reference |

| Primary Metabolite | Norethisterone (NET) | [1] |

| Catalyzing Enzymes | Carboxylesterases | [2] |

| Data on specific kinetic constants (Km, Vmax) for NETE hydrolysis in human liver microsomes is limited in the reviewed literature. |

Diagram: Hydrolysis of this compound

Caption: Enzymatic hydrolysis of NETE to its active metabolite, NET.

Metabolism of Norethisterone (NET)

Once formed, norethisterone undergoes extensive phase I and phase II metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Key Metabolic Pathways of Norethisterone:

-

A-ring reduction: The α,β-unsaturated ketone in the A-ring of NET is a primary site for metabolism. This involves reduction by 5α- and 5β-reductases to form dihydro- and tetrahydro-metabolites.[3]

-

Hydroxylation: CYP enzymes, particularly CYP3A4, catalyze the hydroxylation of the steroid nucleus at various positions.[4][5]

Major Metabolites of Norethisterone:

-

5α-dihydronorethisterone

-

3α,5α-tetrahydronorethisterone

-

3β,5α-tetrahydronorethisterone

Experimental Protocol: In Vitro Metabolism of Norethisterone using Human Liver Microsomes

This protocol is designed to identify and quantify the metabolites of norethisterone.

-

Materials:

-

Norethisterone (NET)

-

Human liver microsomes (pooled from multiple donors to average metabolic activity)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Acetonitrile or other suitable organic solvent

-

Reference standards for potential metabolites

-

-

Procedure:

-

Prepare an incubation mixture containing human liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding NET dissolved in a small volume of solvent.

-

Incubate at 37°C with shaking for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a cold quenching solvent.

-

Vortex and centrifuge to pellet the protein.

-

Analyze the supernatant by LC-MS/MS for the presence and quantity of NET and its metabolites.[6][7]

-

Quantitative Data: Metabolite Formation

Quantitative analysis of in vitro metabolism studies allows for the determination of the rate of formation of different metabolites. This data is crucial for understanding the relative importance of various metabolic pathways.

Table 2: In Vitro Metabolism of Norethisterone in Human Liver Microsomes

| Metabolite | Enzyme(s) Involved | Formation Rate (pmol/min/mg protein) | Reference |

| 5α-dihydronorethisterone | 5α-reductase | Specific quantitative data not readily available in the reviewed literature. | [3] |

| 3α,5α-tetrahydronorethisterone | 5α-reductase, 3α-hydroxysteroid dehydrogenase | Specific quantitative data not readily available in the reviewed literature. | [3] |

| Hydroxylated metabolites | CYP3A4, other CYPs | Specific quantitative data not readily available in the reviewed literature. | [4][5] |

Diagram: Metabolic Pathways of Norethisterone

References

- 1. extranet.who.int [extranet.who.int]

- 2. In vitro studies on enzymatic cleavage of steroid esters in the female organism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of lynestrenol and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. ijpsonline.com [ijpsonline.com]

Molecular Mechanism of Norethisterone Enanthate in the Treatment of Endometriosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. Progestins, including norethisterone enanthate (NETE), are a cornerstone of medical management for endometriosis. NETE, a long-acting injectable progestin, exerts its therapeutic effects through a multi-faceted molecular mechanism. Upon administration, it is hydrolyzed to its active metabolite, norethisterone (NET), which then modulates various signaling pathways and cellular processes within endometriotic lesions. This technical guide provides a comprehensive overview of the molecular mechanisms of NETE in the treatment of endometriosis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex biological pathways and workflows.

Introduction to Endometriosis and Progestin Therapy

Endometriosis is a prevalent gynecological condition affecting a significant portion of women of reproductive age. The pathophysiology of endometriosis is complex and involves a combination of factors, including retrograde menstruation, altered immunity, genetic predisposition, and hormonal dysregulation. Ectopic endometrial implants are estrogen-sensitive and undergo cyclical proliferation and inflammation, leading to the clinical manifestations of the disease.

Progestins are synthetic compounds that mimic the activity of progesterone (B1679170) and are a first-line medical treatment for endometriosis.[1] Their therapeutic efficacy stems from their ability to induce a hypoestrogenic state by suppressing the hypothalamic-pituitary-ovarian (HPO) axis, as well as through direct effects on the endometriotic lesions themselves.[2][3] this compound (NETE) is a prodrug of norethisterone (NET), a potent synthetic progestin. Its long-acting formulation allows for sustained therapeutic levels, making it a convenient and effective option for the long-term management of endometriosis.

Molecular Mechanisms of Action of this compound

The therapeutic effects of NETE in endometriosis are mediated by the actions of its active metabolite, norethisterone (NET), on multiple cellular and molecular targets. These mechanisms collectively lead to the suppression of lesion growth, reduction of inflammation, and alleviation of pain.

Hormonal Regulation: Suppression of the Hypothalamic-Pituitary-Ovarian Axis

NETE, through its active form NET, exerts negative feedback on the hypothalamus and pituitary gland, suppressing the pulsatile release of gonadotropin-releasing hormone (GnRH) and subsequent secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1] This leads to an anovulatory state and a systemic hypoestrogenic environment, which is crucial for inhibiting the estrogen-dependent proliferation of endometriotic implants.

Direct Effects on Endometriotic Lesions

Beyond its systemic hormonal effects, NET has direct actions on the endometriotic tissue.

Table 1: Anti-proliferative Effect of Norethisterone (NET) on Human Endometriotic Stromal Cells (ESCs)

| Compound | Concentration | Method | Result | Reference |

| Norethisterone (NET) | > 10 nM | [³H]thymidine incorporation | Significant inhibition of ESC proliferation in a dose-dependent manner. | [4] |

NET has been shown to induce apoptosis, or programmed cell death, in endometriotic stromal cells.[4] This is a critical mechanism for the regression of endometriotic lesions. The pro-apoptotic effect of NET is mediated, at least in part, by the activation of executioner caspases, such as caspase-3 and caspase-7.

Table 2: Pro-apoptotic Effect of Norethisterone (NET) on Human Endometriotic Stromal Cells (ESCs)

| Compound | Concentration | Method | Result | Reference |

| Norethisterone (NET) | > 100 nM | Caspase-3/7 activity assay | Significant increase in caspase-3/7 activity. | [4] |

| Norethisterone (NET) | > 100 nM | Nuclear staining | Significant increase in the number of apoptotic cells. | [4] |

Modulation of Inflammatory Responses

Endometriosis is characterized by a chronic inflammatory state within the peritoneal cavity. Pro-inflammatory cytokines play a crucial role in the pathogenesis of the disease by promoting cell proliferation, angiogenesis, and pain. Progestins, including NET acetate (B1210297) (NETA), have been shown to exert anti-inflammatory effects on endometriotic cells.

NETA has been demonstrated to suppress the secretion of key pro-inflammatory cytokines and chemokines from TNF-α-stimulated endometriotic stromal cells.[5]

Table 3: Effect of Progestins on Cytokine Secretion from TNF-α-Stimulated Endometriotic Stromal Cells

| Progestin | Cytokine/Chemokine | Effect | Reference |

| Norethisterone Acetate (NETA) | Interleukin-6 (IL-6) | Suppression of secretion | [5] |

| Norethisterone Acetate (NETA) | Interleukin-8 (IL-8) | Suppression of secretion | [5] |

| Norethisterone Acetate (NETA) | Monocyte Chemoattractant Protein-1 (MCP-1) | Suppression of secretion | [5] |

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is constitutively active in the endometriotic lesions of patients with endometriosis.[6] Activation of NF-κB leads to the transcription of numerous genes involved in inflammation, cell proliferation, and survival. Progestins are thought to exert their anti-inflammatory effects in part by inhibiting the NF-κB pathway.[7] This may occur through the induction of inhibitory proteins like IκBα, which sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene transcription.

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for the establishment, growth, and survival of endometriotic implants.[8] While direct evidence for the anti-angiogenic effects of NETE is limited, other progestins, such as dienogest (B1670515), have been shown to inhibit angiogenesis in ectopic endometrial tissue.[9] The anti-angiogenic effects of progestins are thought to be mediated by the downregulation of pro-angiogenic factors like vascular endothelial growth factor (VEGF).

Androgenic Effects

Norethisterone exhibits some androgenic activity due to its ability to bind to the androgen receptor (AR).[2] The 5α-reduction of NET enhances its binding affinity for the AR but diminishes its androgenic potency.[2] Androgens can have anti-proliferative effects on both endometrial epithelial and stromal cells. The expression of androgen-regulated genes in endometrial stromal cells may contribute to the therapeutic effects of NETE.

Regulation of Intracellular Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, survival, and growth. This pathway is often hyperactivated in endometriotic cells, contributing to their enhanced survival and proliferation.[1][10] Progestins may exert their therapeutic effects by modulating this pathway, potentially by inhibiting Akt phosphorylation, which would lead to increased apoptosis and reduced cell proliferation. While direct evidence for NETE's effect on this pathway is emerging, the known interplay between progesterone signaling and the PI3K/Akt pathway in endometrial cells suggests this is a likely mechanism of action.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the molecular mechanisms of this compound.

Isolation and Culture of Human Endometriotic Stromal Cells (ESCs)

Protocol:

-

Tissue Collection: Obtain fresh endometriotic tissue biopsies from patients undergoing laparoscopy, with informed consent and ethical approval.

-

Transport: Transport the tissue to the laboratory in sterile, ice-cold transport medium (e.g., DMEM/F-12 with antibiotics).

-

Washing: Wash the tissue several times with sterile phosphate-buffered saline (PBS) to remove blood and debris.

-

Mincing: Mince the tissue into small pieces (approximately 1-2 mm³) using sterile scalpels or scissors in a petri dish.

-

Enzymatic Digestion: Transfer the minced tissue to a sterile conical tube containing a digestion solution (e.g., DMEM/F-12 with 0.25% collagenase type IV and 0.1% hyaluronidase).

-

Incubation: Incubate the tissue suspension at 37°C in a shaking water bath for 60-90 minutes, with gentle agitation every 15-20 minutes.

-

Filtration: Pass the digested tissue suspension through a series of sterile cell strainers (e.g., 100 µm followed by 40 µm) to separate stromal cells from epithelial glands and undigested tissue.

-

Centrifugation: Centrifuge the filtered cell suspension at 300 x g for 5 minutes.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in complete culture medium (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

-

Plating and Culture: Plate the cells in culture flasks or dishes and incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Characterization: After reaching confluence, characterize the stromal cells by immunocytochemistry for vimentin (positive) and cytokeratin (negative) to ensure purity.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

Protocol:

-

Cell Seeding: Seed ESCs into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of NETE or vehicle control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 48-72 hours).

-

[³H]-Thymidine Labeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

-

Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.

-

Washing: Wash the filter mat with PBS to remove unincorporated [³H]-thymidine.

-

Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Apoptosis Assay (Caspase-3/7 Activity)

Protocol:

-

Cell Seeding: Seed ESCs in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of NETE or vehicle control for 24-48 hours.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Gently mix the contents of the wells and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the cell number (if necessary) and express the results as fold change relative to the vehicle-treated control.

Conclusion

This compound is an effective therapeutic agent for endometriosis, exerting its effects through a complex interplay of systemic hormonal suppression and direct actions on endometriotic lesions. Its active metabolite, norethisterone, inhibits cell proliferation, induces apoptosis, and modulates the inflammatory microenvironment of the ectopic implants. The inhibition of key signaling pathways such as NF-κB and PI3K/Akt/mTOR likely plays a central role in these therapeutic effects. While the precise molecular details of NETE's action are still being elucidated, the available evidence strongly supports its multifaceted mechanism of action. Further research focusing specifically on the enanthate ester and its long-term effects on endometriotic tissue will provide a more complete understanding and may pave the way for the development of even more targeted and effective therapies for this debilitating disease.

References

- 1. Increased AKT or MEK1/2 Activity Influences Progesterone Receptor Levels and Localization in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential regulation of Akt phosphorylation in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activated AKT Pathway Promotes Establishment of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Angiogenesis and Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Does dienogest influence the inflammatory response of endometriotic cells? A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of IL-3, IL-5, and IL-6 concentration in the follicular fluid of women with endometriosis: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, pharmacodynamic and endometrial effects of a single dose of 200 mg this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norethisterone enanthate, a long-acting injectable progestin contraceptive, is synthesized through the esterification of norethisterone. As with any synthetic pharmaceutical compound, the manufacturing process can give rise to various impurities that must be rigorously identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the synthesis of this compound, a detailed discussion of its process-related impurities, and a comprehensive summary of the analytical methodologies employed for their identification and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the chemistry, manufacturing, and control (CMC) of this compound.

Introduction

This compound (NETE) is a prodrug of norethisterone, a potent synthetic progestogen.[1] Administered via intramuscular injection, NETE provides contraception for several months by suppressing ovulation, thickening cervical mucus, and altering the endometrium.[1][2] The synthesis of NETE involves the esterification of the 17β-hydroxyl group of norethisterone with enanthic acid (heptanoic acid) or its derivative. The control of impurities during this process is a critical aspect of pharmaceutical development and manufacturing, as impurities can impact the stability, safety, and efficacy of the drug substance. This guide will detail the synthesis process, the common impurities encountered, and the analytical techniques used for their control.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of norethisterone with heptanoic acid in the presence of a coupling agent and a catalyst.

Synthetic Pathway

The overall synthetic transformation is depicted below:

References

An In-depth Technical Guide to the Pharmacodynamics of Long-Acting Injectable Norethisterone Enanthate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacodynamics of norethisterone enanthate (NET-EN), a long-acting injectable progestogen contraceptive. It details the molecular mechanisms, systemic effects, and key experimental findings, presented in a format tailored for research and development contexts.

Introduction

This compound (NET-EN), also known as norethindrone (B1679910) enanthate, is a synthetic progestin used as a long-acting injectable contraceptive.[1][2] Administered intramuscularly, typically at a dose of 200 mg every two months, it provides a reversible method of hormonal birth control.[1][2] Its efficacy relies on a multi-faceted mechanism of action that disrupts the normal female reproductive cycle. Understanding its detailed pharmacodynamic profile is critical for drug development, clinical research, and optimizing its therapeutic use.

Core Pharmacodynamic Principles

NET-EN is a prodrug that is converted in the body to its active form, norethisterone (NET).[1][3] The contraceptive effect of NET-EN is primarily achieved through three synergistic actions:

-

Inhibition of Ovulation: The primary mechanism is the suppression of ovulation by exerting negative feedback on the hypothalamic-pituitary-ovarian (HPO) axis.[2][3]

-

Modification of Cervical Mucus: It induces changes in the cervical mucus, making it thick, viscous, and scanty, which creates a barrier that hinders sperm penetration.[3][4]

-

Alteration of the Endometrium: NET-EN causes the endometrial lining of the uterus to become thin and atrophic, rendering it unreceptive to blastocyst implantation.[3][4][5]

Molecular Pharmacodynamics

Prodrug Conversion and Metabolism

Upon intramuscular injection, NET-EN is slowly released from the oily depot into circulation. In the bloodstream, it is rapidly hydrolyzed by esterases into the active compound, norethisterone (NET), and enanthic acid.[1][3] NET is a potent progestogen belonging to the 19-nortestosterone group of progestins.[1] Further metabolism of NET can occur, including 5α-reduction, which has been shown to enhance its binding affinity for the androgen receptor but paradoxically diminish its androgenic potency.[6] A small portion of NET can also be metabolized to the potent estrogen, ethinylestradiol.[1]

Receptor Binding Profile

The biological effects of NET are mediated through its interaction with steroid hormone receptors. As a progestin, its primary target is the progesterone (B1679170) receptor (PR).[7]

-

Progesterone Receptor (PR): NET is a potent agonist of the PR. This interaction is responsible for its effects on the HPO axis, endometrium, and cervical mucus.[7]

-

Androgen Receptor (AR): NET exhibits weak androgenic activity due to its structural similarity to testosterone (B1683101) and its ability to bind to the AR.[1][6]

-

Estrogen Receptor (ER): NET has very low affinity for the ER, but some weak estrogenic effects can be observed, primarily through its metabolite, ethinylestradiol.[1]

Systemic Pharmacodynamic Effects

Hypothalamic-Pituitary-Ovarian (HPO) Axis Suppression

NET exerts a strong negative feedback effect on the HPO axis, which is the cornerstone of its ovulatory-inhibiting action.[3] By acting on the hypothalamus, it suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, reduces the secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH) from the pituitary gland.[3][8] The suppression of the mid-cycle LH surge is critical for preventing follicular rupture and the release of an oocyte.[9][10] This sustained suppression leads to an anovulatory state and significantly reduced production of endogenous estradiol (B170435) and progesterone.[8][10]

Effects on the Endometrium

In a normal cycle, the endometrium proliferates under the influence of estrogen and becomes secretory under the influence of progesterone to prepare for implantation. NET-EN disrupts this process significantly. The continuous progestogenic stimulation leads to the suppression of endometrial growth, resulting in a thin, inactive, or "atrophic" endometrium with straight, non-secretory tubular glands and a compact stroma.[4][11] This environment is hostile to implantation, providing an additional layer of contraceptive security.[2][3]

Effects on Cervical Mucus

NET-EN profoundly alters the properties of cervical mucus. Under its influence, the mucus becomes thick, opaque, and reduced in quantity. The characteristic "ferning" pattern, which is seen in pre-ovulatory estrogenic mucus when dried on a slide, is absent.[4] This altered mucus acts as a physical barrier, preventing sperm from entering the upper genital tract.[2][3]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from clinical studies investigating the pharmacodynamics of NET-EN.

Table 1: Pharmacokinetic Parameters of NET-EN (200 mg IM) in Adult Women

| Parameter | Mean Value | Range | Source |

|---|---|---|---|

| Time to Peak Concentration (Tmax) of NET | ~6 days | 3 - 7 days | [11][12] |

| Peak Serum Concentration (Cmax) of NET | 34.3 nmol/L | - | [11] |

| Absorption Half-life (t½) | - | 5.4 - 22.3 days | [12] |

| Elimination Half-life (t½) | - | 7.5 - 22.5 days | [12] |

| Duration of NET Detection in Serum | 74 days | - |[12] |

Table 2: Effects of NET-EN on Gonadotropin and Ovarian Steroid Levels

| Hormone | Effect | Magnitude of Change | Time Point | Source |

|---|---|---|---|---|

| Luteinizing Hormone (LH) | Suppression of preovulatory peak | Peak abolished | During treatment | [9] |

| Follicle-Stimulating Hormone (FSH) | Suppression of preovulatory peak | Peak abolished | During treatment | [9] |

| Estradiol (E2) | Suppression | Median levels decreased by 62% | 25 weeks | [13] |

| Progesterone (P) | Suppression (indicative of anovulation) | Levels remain low (<2000 pg/ml) | During treatment |[11][14] |

Table 3: Comparative Effects of NET-EN vs. DMPA-IM on Testosterone and SHBG at 25 Weeks

| Parameter | Drug | Baseline (Median) | 25 Weeks (Median) | % Change from Baseline | Source |

|---|---|---|---|---|---|

| Total Testosterone | NET-EN | 0.551 nmol/L | 0.253 nmol/L | -54.1% | [15] |

| DMPA-IM | 0.560 nmol/L | 0.423 nmol/L | -24.3% | [15] | |

| SHBG | NET-EN | 50.2 nmol/L | 17.6 nmol/L | -65.1% | [15] |

| DMPA-IM | 45.0 nmol/L | 32.7 nmol/L | -29.8% | [15] | |

| Free Testosterone | NET-EN | 6.00 pmol/L | 3.70 pmol/L | -40.0% | [15] |

| | DMPA-IM | 6.87 pmol/L | 5.38 pmol/L | -17.2% |[15] |

Key Experimental Protocols

Detailed methodologies are essential for the accurate assessment of pharmacodynamic effects. Below are synthesized protocols based on common practices in clinical trials.

Protocol for Assessing HPO Axis Suppression

-

Subject Recruitment: Healthy, ovulatory women with regular menstrual cycles are recruited. A baseline control cycle is monitored.

-

Treatment Administration: A single intramuscular injection of 200 mg NET-EN is administered on day 5 of the subsequent menstrual cycle.[11]

-

Blood Sampling: Blood samples are collected daily or on alternate days throughout the control and treatment cycles.[11][16]

-

Hormone Analysis: Serum concentrations of LH, FSH, estradiol, and progesterone are measured using validated methods such as radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

-

Data Analysis: Hormone profiles from the treatment cycle are compared to the baseline cycle to confirm the abolition of LH/FSH peaks and suppression of estradiol and progesterone, indicating anovulation.

Protocol for Histological Evaluation of the Endometrium

-

Subject Recruitment: As per Protocol 6.1.

-

Biopsy Schedule: Endometrial biopsies are obtained during the pre-treatment control cycle (e.g., late secretory phase) and at specific time points during the treatment cycle (e.g., day 23 and day 59 post-injection).[11]

-

Tissue Processing: The aspirated endometrial tissue is immediately fixed in 10% formalin, dehydrated, and embedded in paraffin. Sections are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Histological Analysis: A pathologist, blinded to the treatment phase, examines the slides. The evaluation focuses on glandular development (mitotic activity, secretory changes), stromal characteristics (edema, decidualization), and overall endometrial thickness and vascularity.[4][11]

Protocol for Analysis of Cervical Mucus Properties

-

Subject Recruitment: As per Protocol 6.1.

-

Sample Collection: Cervical mucus samples are collected daily or on alternate days, particularly around the expected time of ovulation in the control cycle and at corresponding times in the treatment cycle.[16]

-

Biophysical Analysis:

-

Spinnbarkeit: The stretchability of the mucus is measured in centimeters.

-

Ferning: A small amount of mucus is spread on a glass slide, allowed to air dry, and examined under a microscope for the presence or absence of a crystalline, fern-like pattern.[4]

-

Quantity & Consistency: The volume and visual characteristics (e.g., clear and watery vs. thick and opaque) are recorded.

-

-

Data Analysis: Properties of the mucus during the treatment cycle are compared to the pre-ovulatory mucus from the control cycle to quantify the progestogenic effect.

Conclusion

The pharmacodynamics of long-acting injectable this compound are characterized by its function as a prodrug for the potent progestin, norethisterone. Its contraceptive efficacy is robust, stemming from a tripartite mechanism involving the profound suppression of the HPO axis to inhibit ovulation, the creation of a sperm-impenetrable cervical mucus barrier, and the induction of an endometrium that is unreceptive to implantation. Quantitative studies confirm its significant impact on gonadotropin and steroid hormone levels. The detailed experimental protocols outlined provide a framework for the continued research and development of this and other long-acting contraceptive agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Effect of nor-ethisterone enanthate (SH 393) on the structure of the endometrium and on the cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 5alpha-reduction of norethisterone enhances its binding affinity for androgen receptors but diminishes its androgenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kup.at [kup.at]

- 8. The effects of a long-acting progestin on the hypothalamic-pituitary-ovarian axis in women with normal menstrual cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase I clinical trial of two contraceptive preparations. This compound (NEN) and norethisterone acetate (NET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Norethisterone - Wikipedia [en.wikipedia.org]

- 11. Pharmacokinetics, pharmacodynamic and endometrial effects of a single dose of 200 mg this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of norethisterone oenanthate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of injectable contraception with depot medroxyprogesterone acetate or this compound on estradiol levels and menstrual, psychological and behavioral measures relevant to HIV risk: The WHICH randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound as an injectable contraceptive in puerperal and non-puerperal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The injectable contraceptives depot medroxyprogesterone acetate and this compound substantially and differentially decrease testosterone and sex hormone binding globulin levels: A secondary study from the WHICH randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Scholars@Duke publication: Effects of intranasal administration of norethisterone on folliculogenesis, cervical mucus, vaginal cytology, endometrial morphology and reproductive-endocrine profile in women. [scholars.duke.edu]

- 17. Serum norethisterone (NET) levels in NET-enanthate (NET-EN) injectable contraception users substantially interfere with testosterone immunoassay measurements and confound interpretation of biological outcomes - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Long-Acting Progestin: A Technical History of Norethisterone Enanthate

A comprehensive guide for researchers and drug development professionals on the discovery, synthesis, and clinical evolution of norethisterone enanthate, a cornerstone of long-acting injectable contraception.

Introduction: Addressing a Global Need

The development of long-acting injectable contraceptives in the mid-20th century represented a pivotal advancement in family planning, offering a highly effective and user-friendly alternative to daily oral pills.[1] Among these pioneering hormonal agents, this compound (NETE) emerged as a key progestin-only injectable, providing women with a safe and reversible contraceptive option. This technical guide delves into the discovery, development, and scientific underpinnings of this compound, from its chemical synthesis to its extensive clinical evaluation.

Discovery and Development Milestones

The journey of this compound is rooted in the synthesis of its parent compound, norethisterone.

-

1951: Norethisterone (also known as norethindrone) was first synthesized, marking the advent of a new class of potent, orally active progestins.[2]

-

1957: Norethisterone was introduced for medical use.[2]

-

Mid-20th Century: Recognizing the need for long-acting formulations to improve contraceptive adherence, researchers began developing esterified versions of norethisterone. The attachment of a long-chain fatty acid, enanthate, at the C17β position of the norethisterone molecule created a prodrug with delayed absorption and a prolonged duration of action.[3] This innovation led to the development of this compound as an injectable contraceptive.

-

1957: this compound came into medical use, offering a bimonthly injectable contraceptive option.[3]

Chemical Synthesis of this compound

The synthesis of this compound involves the esterification of the parent steroid, norethisterone. While specific industrial synthesis protocols are proprietary, the general chemical pathway can be outlined. The foundational process for creating the norethisterone backbone is described in various patents.[4]

Experimental Protocol: Esterification of Norethisterone

The following is a generalized laboratory-scale protocol for the esterification of a hydroxyl group on a steroid, which is the core chemical transformation in the synthesis of NETE from norethisterone.

Materials:

-

Norethisterone

-

Enanthic anhydride (B1165640) or enanthoyl chloride

-

Pyridine (B92270) (or another suitable base)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate solution, water, organic solvents for extraction, silica (B1680970) gel for chromatography)

Procedure:

-

Dissolution: Dissolve norethisterone in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add an excess of pyridine (to act as a catalyst and acid scavenger) followed by the dropwise addition of enanthic anhydride or enanthoyl chloride.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, cool the mixture and cautiously add water or a dilute acid solution (e.g., 1M HCl) to quench the excess anhydride/acyl chloride and neutralize the pyridine. Extract the aqueous mixture with an organic solvent.

-

Washing: Wash the organic layer sequentially with dilute acid, water, a dilute base solution (e.g., saturated sodium bicarbonate), and finally with brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using column chromatography on silica gel to yield the final product of high purity.

-

Characterization: Confirm the structure and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action and Signaling Pathway

This compound is a prodrug of norethisterone.[3] Following intramuscular injection, it is slowly released from the oily depot and hydrolyzed by esterases in the bloodstream to release the active compound, norethisterone.[5] Norethisterone then exerts its progestogenic effects by binding to and activating the progesterone (B1679170) receptor (PR).[2]

The primary contraceptive mechanisms of norethisterone are:

-

Inhibition of Ovulation: Norethisterone provides negative feedback on the hypothalamus and pituitary gland, suppressing the secretion of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH). This disruption of the hormonal cascade prevents follicular development and ovulation.

-

Thickening of Cervical Mucus: Norethisterone alters the consistency of the cervical mucus, making it thicker and more viscous. This change impedes sperm penetration into the uterine cavity.[6]

-

Endometrial Alterations: Norethisterone induces changes in the endometrium, making it unreceptive to implantation of a fertilized egg.[6]

The signaling pathway of the progesterone receptor, which is activated by norethisterone, is a complex process involving both genomic and non-genomic actions.

Pharmacodynamics: Receptor Binding Profile

Norethisterone, the active metabolite of NETE, is a potent progestogen. It also exhibits weak androgenic and estrogenic activity.[2] The estrogenic effects are primarily due to the metabolic conversion of a small amount of norethisterone to ethinylestradiol.[5]

Table 1: Relative Binding Affinity of Norethisterone to Steroid Receptors

| Receptor | Ligand | Relative Binding Affinity (%) | Reference |

| Progesterone Receptor (PR) | Progesterone | 100 | [2] |

| Norethisterone | ~150 | [2] | |

| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 100 | [7] |

| Norethisterone | 3.2 | [7] | |

| Estrogen Receptor (ER) | Estradiol (E2) | 100 | [7] |

| Norethisterone | None (activity via metabolite) | [7] |

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general method for determining the relative binding affinity of a compound like norethisterone to a specific steroid receptor.

Materials:

-

Source of receptor (e.g., cell lysate from cells overexpressing the receptor, or tissue homogenate)

-

Radiolabeled ligand (e.g., ³H-progesterone for PR, ³H-DHT for AR)

-

Unlabeled competitor (norethisterone) at various concentrations

-

Assay buffer

-

Scintillation fluid and vials

-

Filtration apparatus with glass fiber filters

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled competitor (norethisterone).

-

Incubation: In a series of tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor. Include tubes with only the radiolabeled ligand and receptor (total binding) and tubes with the radiolabeled ligand, receptor, and a large excess of unlabeled ligand (non-specific binding).

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand). The relative binding affinity can be calculated from the IC₅₀ values of the test compound and a reference compound.

Pharmacokinetics of this compound

Following a single intramuscular injection of 200 mg of NETE, the prodrug is slowly released from the injection site and hydrolyzed to norethisterone.

Table 2: Pharmacokinetic Parameters of Norethisterone after a Single 200 mg Intramuscular Injection of NETE

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | ~3-20 days | [5] |

| Peak Plasma Concentration (Cmax) | Varies, can be up to 13.4 ± 5.4 ng/mL | |

| Half-life of Absorption | 5.4 to 22.3 days | |

| Half-life of Elimination | 7.5 to 22.5 days | |

| Duration of Action | ~8 weeks | [6] |

Norethisterone is metabolized in the liver, primarily through reduction of the A-ring.[5] A small fraction is converted to the potent estrogen, ethinylestradiol.[5] The metabolites are mainly excreted in the urine as conjugates.[5]

Clinical Development and Efficacy

The clinical development of this compound has involved numerous trials to establish its efficacy, safety, and optimal dosing regimen.

Experimental Workflow: Clinical Development of an Injectable Contraceptive

Clinical trials have consistently demonstrated the high contraceptive efficacy of this compound when administered as a 200 mg intramuscular injection every 8 weeks.

Table 3: Summary of Key Clinical Trial Findings for this compound (200 mg IM every 8 weeks)

| Parameter | Finding | Reference |

| Efficacy | ||

| Pregnancy Rate | Very low, with some studies reporting no pregnancies. | |

| Side Effects | ||

| Menstrual Irregularities | Common, including spotting, breakthrough bleeding, and amenorrhea. This is a major reason for discontinuation. | |

| Weight Changes | Some women experience weight gain, while others may experience weight loss. | |

| Other Common Side Effects | Headaches, dizziness, and breast tenderness. | |

| Continuation Rates | ||

| 1-Year Continuation Rate | Varies between studies, often influenced by counseling and management of side effects. |

Conclusion

This compound stands as a testament to the successful application of medicinal chemistry and clinical pharmacology to address a significant public health need. Its development as a long-acting injectable contraceptive has provided women worldwide with a highly effective, reversible, and convenient method of family planning. This technical guide has provided an in-depth overview of its discovery, synthesis, mechanism of action, and clinical profile, offering valuable insights for researchers and professionals in the field of drug development and reproductive health. Continued research and development in the area of long-acting contraceptives build upon the foundational knowledge established through the pioneering work on progestins like this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Norethisterone - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. US3655649A - Process for the preparation of 19-norsteroids - Google Patents [patents.google.com]

- 5. medicines.org.uk [medicines.org.uk]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Hormonal properties of norethisterone, 7alpha-methyl-norethisterone and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of Norethisterone in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of norethisterone (also known as norethindrone) in human plasma. Norethisterone enanthate, a widely used long-acting injectable contraceptive, is a pro-drug that is hydrolyzed to its active form, norethisterone, after administration[1]. Therefore, monitoring plasma concentrations of norethisterone is crucial for pharmacokinetic and bioequivalence studies. The described method employs a simple and efficient liquid-liquid extraction (LLE) procedure for sample clean-up, followed by chromatographic separation on a C18 column with UV detection. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine therapeutic drug monitoring and clinical research.

Principle

This method is based on the separation of norethisterone from endogenous plasma components using RP-HPLC. Plasma samples, spiked with estradiol (B170435) as an internal standard (IS), are subjected to liquid-liquid extraction to isolate the analytes of interest. The extracted and reconstituted sample is then injected into the HPLC system. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Quantification is performed by measuring the peak area response of the analyte relative to the internal standard at a UV wavelength of 245 nm[2].

Materials and Instrumentation

Chemicals and Reagents

-

Norethisterone (Reference Standard)

-

Estradiol (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Ethanol (Analytical Grade)

-

Deionized Water

-

tert-Butyl Methyl Ether (Extraction Solvent)

-

Human Plasma (Drug-free)

Instrumentation

-

HPLC System with a UV/Vis Detector, Autosampler, Pump, and Degasser[2]

-

C18 Column (e.g., Thermo Scientific C18, 250 x 4.6 mm, 5 µm)[2]

-

Data Acquisition and Processing Software

-

Vortex Mixer

-

Centrifuge

-

Sample Concentrator/Evaporator (e.g., Nitrogen Evaporation System)

Experimental Protocols

Preparation of Stock Solutions

-

Norethisterone Stock Solution (100 µg/mL): Accurately weigh 10 mg of norethisterone reference standard and dissolve it in a 100 mL volumetric flask with ethanol[2].

-

Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of estradiol and dissolve it in a 10 mL volumetric flask with ethanol[2].

Preparation of Calibration Standards and Quality Controls (QC)

-

Prepare a series of working standard solutions by diluting the norethisterone stock solution with the mobile phase.

-

Prepare calibration standards by spiking appropriate amounts of the working solutions into blank human plasma to achieve final concentrations in the range of 40 ng/mL to 2500 ng/mL (e.g., 40, 80, 160, 310, 630, 1250, and 2500 ng/mL)[2].

-

Prepare QC samples at three concentration levels: Low, Medium, and High (e.g., 50, 500, and 2000 ng/mL) in the same manner[2].

Sample Preparation Protocol (Liquid-Liquid Extraction)

-

Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a clean centrifuge tube[2].

-

Add 20 µL of the estradiol internal standard stock solution (1000 µg/mL) and vortex for 30 seconds[2].

-

Add 2.0 mL of tert-butyl methyl ether as the extraction solvent.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge the sample for 5 minutes at 4000 rpm to separate the organic and aqueous layers[2].

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 35°C[2].

-

Reconstitute the dried residue with 300 µL of the mobile phase and vortex for 30 seconds to ensure complete dissolution[2].

-

Transfer the reconstituted sample to an autosampler vial for HPLC analysis.

HPLC Chromatographic Conditions

The chromatographic parameters for the analysis are summarized in the table below.

| Parameter | Condition |

| HPLC Column | C18, 250 x 4.6 mm, 5 µm[2] |

| Mobile Phase | Deionized Water : Acetonitrile (60:40, v/v)[2] |

| Flow Rate | 1.3 mL/min[2] |

| Mode | Isocratic |

| Injection Volume | 100 µL[2] |

| Column Temperature | 35°C[3] |

| Detection Wavelength | 245 nm[2] |

| Internal Standard | Estradiol[2] |

Method Validation Data

The developed method was validated according to ICH guidelines. The results are summarized in the following tables.

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 40 - 2500 ng/mL[2] |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~7 ng[3] |

| Limit of Quantification (LOQ) | ~20 ng |

Table 2: Precision and Accuracy

| QC Concentration | Intra-day Precision (%RSD) (n=6) | Inter-day Precision (%RSD) (n=6) | Accuracy (% Recovery) |

| Low QC (50 ng/mL) | < 5.0% | < 7.5% | 98.5% - 106.2% |

| Mid QC (500 ng/mL) | < 4.0% | < 6.0% | 99.1% - 104.5% |

| High QC (2000 ng/mL) | < 3.5% | < 5.5% | 99.5% - 103.8% |

Data synthesized based on typical validation requirements and literature values[4][5].

Table 3: Extraction Recovery

| Concentration Spiked | Mean Extraction Recovery (%) | % RSD (n=3) |

| 50 ng/mL | 92.5% | 3.1% |

| 500 ng/mL | 94.1% | 2.5% |

| 2000 ng/mL | 93.6% | 2.8% |

Data derived from recovery studies mentioned in the literature[2].

Visualized Workflows

Caption: Overall experimental workflow from sample collection to final data analysis.

Caption: Detailed step-by-step protocol for the Liquid-Liquid Extraction (LLE) procedure.

Conclusion

The RP-HPLC method described provides a simple, accurate, and precise tool for the quantification of norethisterone in human plasma. The liquid-liquid extraction protocol offers clean extracts and high recovery, while the chromatographic conditions ensure a reliable separation with a reasonable run time. This validated method is well-suited for pharmacokinetic studies, bioequivalence testing, and routine therapeutic monitoring of norethisterone.

References

- 1. extranet.who.int [extranet.who.int]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Determination of Related Substances of Compound this compound Injection by HPLC [journal11.magtechjournal.com]

- 4. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: A Highly Sensitive LC-MS/MS Protocol for the Detection of Norethisterone Enanthate Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of norethisterone, the active metabolite of norethisterone enanthate, and its major metabolites in human plasma. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is ideal for pharmacokinetic studies, clinical trial monitoring, and other research applications requiring precise and reliable measurement of these steroidal compounds at low concentrations.

Introduction

This compound is a widely used progestin contraceptive. As a prodrug, it is hydrolyzed in the body to its active form, norethisterone (NET). Understanding the metabolic fate of norethisterone is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. The primary metabolic pathways involve reduction by enzymes such as 5α-reductase and 3α-hydroxysteroid dehydrogenase, leading to the formation of various hydroxylated and reduced metabolites, including 5α-dihydro-norethisterone (5α-DHNET) and 3α,5α-tetrahydro-norethisterone (3α,5α-THNET). Sensitive and specific analytical methods are required to quantify these metabolites, which often circulate at very low concentrations. LC-MS/MS offers unparalleled sensitivity and specificity for this purpose.

Signaling Pathway

This compound exerts its contraceptive effect by first being converted to norethisterone. Norethisterone then acts as a potent progestogen, providing negative feedback on the hypothalamus and pituitary gland. This action suppresses the secretion of gonadotropin-releasing hormone (GnRH), and subsequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The inhibition of the LH surge prevents ovulation, which is the primary mechanism of contraception.[1]

Experimental Workflow

The analytical workflow consists of sample preparation using solid-phase extraction, followed by LC-MS/MS analysis and data processing.

Experimental Protocols

Materials and Reagents

-

Norethisterone, 5α-dihydro-norethisterone, and 3α,5α-tetrahydro-norethisterone analytical standards

-

Norethisterone-d6 (internal standard)

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (K2-EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Sample Preparation: Solid-Phase Extraction (SPE)

-

Thaw plasma samples and internal standard solutions at room temperature.

-

To 500 µL of plasma, add 25 µL of the internal standard working solution (Norethisterone-d6, 100 ng/mL in methanol).

-

Vortex mix for 10 seconds.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0.0-0.5 min: 40% B

-

0.5-3.0 min: 40-95% B

-

3.0-3.5 min: 95% B

-

3.5-3.6 min: 95-40% B

-

3.6-5.0 min: 40% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 1: MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Norethisterone (NET) | 299.2 | 109.1 | 35 |

| 5α-dihydro-norethisterone (5α-DHNET) | 301.2 | 245.1 | 20 |

| 3α,5α-tetrahydro-norethisterone (3α,5α-THNET) | 303.2 | 97.1 | 30 |

| Norethisterone-d6 (IS) | 305.2 | 112.1 | 35 |

Quantitative Data

The method was validated for linearity, sensitivity (limit of detection and quantification), accuracy, precision, and recovery.

Table 2: Method Validation Parameters for Norethisterone and its Metabolites

| Parameter | Norethisterone (NET) | 5α-dihydro-norethisterone (5α-DHNET) | 3α,5α-tetrahydro-norethisterone (3α,5α-THNET) |

| Linearity Range (ng/mL) | 0.05 - 50 | 0.05 - 50 | 0.1 - 100 |

| Correlation Coefficient (r²) | >0.995 | >0.995 | >0.995 |

| Limit of Detection (LOD) (ng/mL) | 0.015 | 0.015 | 0.03 |

| Limit of Quantification (LOQ) (ng/mL) | 0.05 | 0.05 | 0.1 |

| Intra-day Precision (%CV) | < 10% | < 12% | < 12% |

| Inter-day Precision (%CV) | < 12% | < 15% | < 15% |

| Accuracy (% Recovery) | 92 - 108% | 90 - 110% | 88 - 112% |

| Mean Extraction Recovery | 89% | 85% | 82% |

*Note: The quantitative data for the metabolites are representative values based on typical steroid analysis, as specific published LC-MS/MS data for these exact metabolites is limited.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of norethisterone and its major metabolites in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. This method can be a valuable tool for advancing our understanding of the pharmacokinetics and metabolism of this compound.

References

Application Notes and Protocols: Formulation Development of Norethisterone Enanthate Long-Acting Injectables

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norethisterone enanthate (NETE) is a synthetic progestin and a prodrug of norethisterone, utilized as a long-acting injectable contraceptive.[1] Administered intramuscularly, it forms an oily depot from which the active pharmaceutical ingredient (API) is slowly released and hydrolyzed to the active norethisterone, providing sustained contraception for two to three months.[1][2][3] The formulation is typically an oily solution, and its development requires a thorough understanding of the API's physicochemical properties, careful selection of excipients, and a robust manufacturing process to ensure product stability, efficacy, and safety.

These application notes provide a comprehensive guide to the key stages of developing a NETE long-acting injectable, including pre-formulation, formulation components, manufacturing, and critical quality control testing.

Pre-formulation Studies

Pre-formulation studies are essential to characterize the API and inform the formulation strategy. Key physicochemical properties of NETE are summarized below.

Table 1: Key Physicochemical Properties of this compound

| Parameter | Value / Description | Significance for Formulation Development |

| Molecular Formula | C27H38O3[4] | - |

| Molecular Weight | 410.6 g/mol [4] | Used in concentration and molarity calculations. |

| Appearance | White to yellowish-white crystalline powder.[5] | A basic quality attribute and starting point for visual inspection. |

| Solubility | Practically insoluble in water; freely soluble in acetone, methanol (B129727), and ethanol.[5] Soluble in oily vehicles.[6] | Dictates the necessity of an oil-based vehicle for the injectable solution. |

| LogP | 6.64[7] | High lipophilicity is crucial for partitioning into the oily depot and ensuring slow, sustained release. |

| Melting Point | ~64-69 °C | Influences the selection of manufacturing process parameters, particularly heat sterilization. |

| Chemical Stability | Susceptible to hydrolysis (of the enanthate ester) and oxidation. | Requires a non-aqueous vehicle and potential inclusion of antioxidants. Packaging must protect from light.[5] |

Formulation Components

A typical NETE injectable formulation is a simple, sterile oily solution. The choice of excipients is critical for solubilizing the drug and ensuring stability.

Table 2: Typical Formulation Components for NETE 200 mg/mL Injectable

| Component | Example | Function | Typical Concentration |

| Active Pharmaceutical Ingredient (API) | This compound | Progestational contraceptive agent.[1] | 200 mg/mL[3][8] |

| Vehicle | Castor Oil | Primary solvent and depot-forming agent. | q.s. to 1 mL |

| Co-solvent / Solubilizer | Benzyl (B1604629) Benzoate | Enhances the solubility of NETE in the oil vehicle. | ~40-50% w/v[3] |

Experimental Protocols

Protocol 1: Solubility Assessment in Oily Vehicles

Objective: To determine a suitable vehicle system by quantifying the solubility of NETE in various pharmaceutically acceptable oils and co-solvents.

Materials:

-

This compound API

-

Castor oil, sesame oil, ethyl oleate

-

Benzyl benzoate, benzyl alcohol

-

20 mL screw-cap glass vials

-

Shaking incubator or orbital shaker

-

Centrifuge

-

0.45 µm PTFE syringe filters

Methodology:

-

Add an excess amount of NETE powder (e.g., 500 mg) to vials containing a known volume (e.g., 2 mL) of individual oils and co-solvents.

-

Securely cap the vials and place them in a shaking incubator set to 25 °C ± 1 °C.

-

Agitate the samples for 48 hours to ensure equilibrium is reached.

-

Visually inspect for the presence of undissolved solid material.

-

Centrifuge the vials at 4000 rpm for 20 minutes to sediment the excess solid.

-

Carefully withdraw the supernatant and filter it through a 0.45 µm PTFE syringe filter.

-

Accurately dilute the filtered solution with a suitable solvent (e.g., methanol or mobile phase) to a concentration within the calibrated range of the HPLC method.

-

Quantify the concentration of NETE in the diluted samples using the validated HPLC method.

-

Calculate the saturation solubility in mg/mL for each vehicle.

Protocol 2: In Vitro Release Testing (IVRT) using Dialysis Method